Triethylgermanium

Toxicology Safety Assessment Organometallic Chemistry

Triethylgermanium, with the formula (C₂H₅)₃GeH, is a volatile organogermanium compound belonging to the group 14 organometallics. Its unique electronic and toxicological profile stems from germanium's larger atomic radius and lower electronegativity compared to its lighter congeners, carbon and silicon.

Molecular Formula C6H15Ge
Molecular Weight 159.81 g/mol
Cat. No. B15089029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylgermanium
Molecular FormulaC6H15Ge
Molecular Weight159.81 g/mol
Structural Identifiers
SMILESCC[Ge](CC)CC
InChIInChI=1S/C6H15Ge/c1-4-7(5-2)6-3/h4-6H2,1-3H3
InChIKeyYMSWJBZPRYKQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylgermanium for Research and Industrial Applications: An Overview of Properties and Differentiation


Triethylgermanium, with the formula (C₂H₅)₃GeH, is a volatile organogermanium compound belonging to the group 14 organometallics [1]. Its unique electronic and toxicological profile stems from germanium's larger atomic radius and lower electronegativity compared to its lighter congeners, carbon and silicon [2]. It serves as a versatile precursor in chemical vapor deposition (CVD) and as a synthetic intermediate, distinguishing it from other germanium-based compounds like germanium dioxide (GeO₂) or the nutritional supplement Ge-132 (carboxyethylgermanium sesquioxide) .

Why Triethylgermanium Cannot Be Replaced by Generic Organometallic Precursors


The notion that any organogermanium compound can substitute for triethylgermanium is a critical misconception. Its specific molecular architecture imparts a unique combination of volatility for vapor-phase processes and a distinct toxicity profile that cannot be replicated by other germanium compounds, such as GeO₂, Ge-132, or spirogermanium [1]. Furthermore, its reactivity and the resulting electronic properties of deposited films differ markedly from those derived from organosilicon or organotin precursors, making direct substitution in applications like semiconductor fabrication and catalysis impossible without significant process re-engineering [2].

Quantitative Evidence for Triethylgermanium Differentiation Against Comparators


Triethylgermanium vs. Triethyltin and Triethyllead: A Ten-Fold Reduction in Acute Toxicity

Triethylgermanium acetate exhibits less than one-tenth the acute toxicity of its direct group 14 analogs, triethyltin and triethyllead, in rat models [1]. Critically, unlike the comparators, it does not exhibit a predominant action on the central nervous system (CNS), a key differentiator for applications where neurotoxicity is a concern [1].

Toxicology Safety Assessment Organometallic Chemistry

Triethylgermanium Sesquioxide Derivative: Superior In Vitro Antitumor Potency vs. Ge-132 and Spirogermanium

A gamma-thiocarbamido triethyl germanium sesquioxide derivative demonstrates superior in vitro antitumor activity compared to other organogermanium compounds such as Ge-132 and spirogermanium, which have been clinically investigated [1]. This derivative achieved high inhibition yields against multiple human cancer cell lines: 92.9% against KB cells, 84.9% against HCT cells, and 70.9% against Bel cells [1].

Antitumor Activity Medicinal Chemistry Cell Proliferation

Triethylgermanium Complexes: Distinguishable Volatility and NMR Spectra for Material Science

Triethylgermanium(IV) complexes exhibit key differences in volatility and spectral characteristics when directly compared to their organotin counterparts [1]. This is a critical factor for their use as precursors in metal-organic chemical vapor deposition (MOCVD) processes, where a consistent and predictable vapor pressure is required for thin film fabrication [2].

Chemical Vapor Deposition (CVD) Spectroscopy Materials Chemistry

Triethylgermanium's Role in MOCVD: A Patented Differentiator for Semiconductor Fabrication

Triethylgermanium and its derivatives are explicitly claimed as suitable volatile precursors for vapor phase deposition processes, such as MOCVD, for creating germanium-containing thin films [1]. This contrasts with the use of non-volatile germanium sources like GeO₂ or the poorly volatile Ge-132, which are unsuitable for these advanced manufacturing techniques .

Semiconductor Fabrication MOCVD Thin Film Deposition

Key Research and Industrial Scenarios for Procuring Triethylgermanium


Semiconductor R&D: Fabrication of Ge and SiGe Thin Films via MOCVD

For research groups and fabs developing next-generation semiconductor devices, triethylgermanium is a critical precursor. Its volatility allows for the precise, low-temperature deposition of high-purity germanium and silicon-germanium (SiGe) films via Metal-Organic Chemical Vapor Deposition (MOCVD). This is supported by its explicit inclusion in patents for vapor deposition precursors [1], enabling the creation of heterostructures for high-speed transistors and optoelectronics.

Medicinal Chemistry: Synthesis and Screening of Antitumor Candidates

In the search for novel anticancer agents, triethylgermanium serves as a key synthon. A derivative, gamma-thiocarbamido triethyl germanium sesquioxide, has demonstrated potent in vitro cytotoxicity against KB, HCT, and Bel cancer cell lines (inhibition yields up to 92.9%) [2]. This evidence supports the procurement of triethylgermanium as a starting material for combinatorial chemistry campaigns aiming to develop more effective and potentially less neurotoxic alternatives to spirogermanium [2].

Catalysis and Organometallic Synthesis: Safer Reagent for Cross-Coupling and Hydrogermylation

Chemists engaged in developing new catalytic cycles can select triethylgermanium as a more favorable reagent compared to its more toxic organotin analogs. Its significantly lower acute toxicity—less than one-tenth that of triethyltin [3]—reduces the safety burden and risk profile of synthetic procedures. This is particularly relevant in reactions like hydrogermylation and Pd-catalyzed cross-couplings, where the germanium center's unique reactivity is desired but without the severe CNS toxicity associated with tin and lead congeners [3].

Material Science: Development of Novel Germanium-Containing Polymers and Nanoparticles

For materials scientists exploring new polymers or nanoparticles with tailored electronic or optical properties, triethylgermanium offers a versatile building block. Its reactivity, distinct from silicon, allows for the incorporation of germanium atoms into polymeric backbones or the synthesis of germanium nanoparticles, as evidenced by its use as a precursor for various germanium-containing materials . Its distinct spectral characteristics (NMR) also facilitate precise structural characterization of the resulting novel materials [4].

Technical Documentation Hub

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